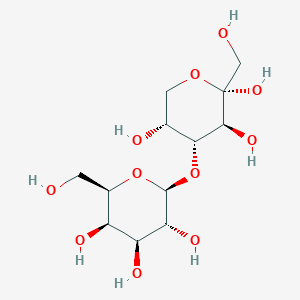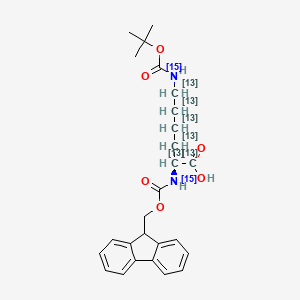
Fmoc-Lys(Boc)-OH-13C6,15N2
Vue d'ensemble
Description
Fmoc-Lys(Boc)-OH-13C6,15N2 is a labeled amino acid derivative used in peptide synthesis. It is a variant of Fmoc-Lys(Boc)-OH, where the lysine residue is isotopically labeled with carbon-13 and nitrogen-15. This compound is primarily used in research to study peptide interactions, protein structures, and metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Boc)-OH-13C6,15N2 involves the protection of the lysine amino group with a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain amino group with a tert-butyloxycarbonyl (Boc) group. The isotopic labeling is introduced during the synthesis of the lysine residue. The typical reaction conditions include the use of solvents like methylene chloride and reagents such as trifluoroacetic acid for deprotection steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise assembly of the peptide chain on an insoluble resin support. This method ensures high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-Lys(Boc)-OH-13C6,15N2 undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
Substitution Reactions: Introduction of other functional groups at the lysine residue.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF for Fmoc removal.
Coupling: HBTU, DIPEA (diisopropylethylamine), and DMF.
Substitution: Various nucleophiles depending on the desired modification.
Major Products: The major products formed from these reactions are peptides with specific sequences and modifications, which are used in various research applications .
Applications De Recherche Scientifique
Fmoc-Lys(Boc)-OH-13C6,15N2 is widely used in scientific research, including:
Chemistry: Studying peptide synthesis and interactions.
Biology: Investigating protein structures and functions.
Medicine: Developing peptide-based drugs and studying metabolic pathways.
Industry: Producing high-purity peptides for research and therapeutic applications .
Mécanisme D'action
The mechanism of action of Fmoc-Lys(Boc)-OH-13C6,15N2 involves its incorporation into peptides during SPPS. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The Boc group protects the side chain amino group, allowing for selective deprotection and further modifications. The isotopic labeling with carbon-13 and nitrogen-15 allows for detailed studies of peptide interactions and metabolic pathways using techniques like NMR spectroscopy .
Comparaison Avec Des Composés Similaires
Fmoc-Lys(Boc)-OH: The non-labeled version used in standard peptide synthesis.
Fmoc-Lys(Me,Boc)-OH: A methylated variant used for specific modifications.
Boc-Lys(Fmoc)-OH: An alternative protecting group arrangement.
Uniqueness: Fmoc-Lys(Boc)-OH-13C6,15N2 is unique due to its isotopic labeling, which provides additional insights into peptide and protein studies that are not possible with non-labeled compounds. This makes it a valuable tool in advanced research applications .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-6-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](1,2,3,4,5,6-13C6)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1/i8+1,9+1,14+1,15+1,22+1,23+1,27+1,28+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRUUWFGLGNQLI-OYSAUITLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[15NH][13CH2][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745886 | |
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_6_,~15~N_2_)lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850080-89-6 | |
| Record name | N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine-1,2,3,4,5,6-13C6-N2,N6-15N2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850080-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_6_,~15~N_2_)lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 850080-89-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


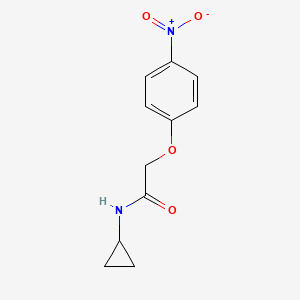

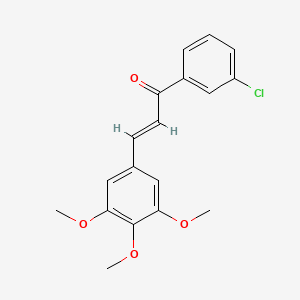
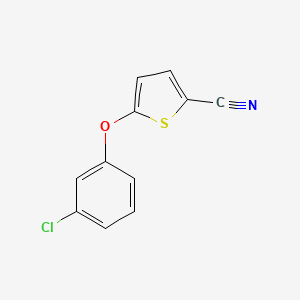


![1,2-Bis[(2S,5S)-2,5-diphenylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B3157508.png)
![(1Z,5Z)-cycloocta-1,5-diene;(11-diphenylphosphanyl-5-tricyclo[8.2.2.2^{4,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B3157517.png)
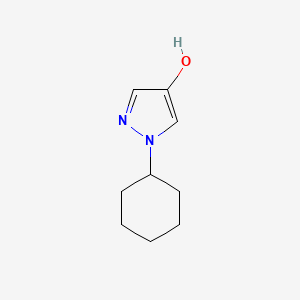
![Methyl 2-[(3-bromophenyl)sulfonylamino]benzoate](/img/structure/B3157538.png)

![9,9'-[5-(Triphenylsilyl)-1,3-phenylene]bis-9H-carbazole](/img/structure/B3157552.png)

